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molecular formula C8H7FO5 B116327 Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) CAS No. 152354-23-9

Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI)

Cat. No. B116327
M. Wt: 202.14 g/mol
InChI Key: OKHIKQGPFJQQHG-UHFFFAOYSA-N
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Patent
US05728828

Procedure details

51.2 g of 3-fluorocatechol and 36.8 g of glyoxylic acid were dissolved at 20° C. in 160 ml of water and 34.8 g of sodium hydroxide in solution in 400 ml of water were added to this solution cooled to 0° C. The mixture was heated for 4 hours at 46° C., then cooled to 0° C. and the pH was brought to 4.6 by the addition of concentrated hydrochloric acid. Extraction was carried out with ethyl ether (after evaporation 14.7 g of the starting 9-fluorocatechol were collected) and the aqueous phase was acidified with concentrated hydrochloric acid until a pH of 1.8 was obtained. Extraction was carried out with ethyl acetate and after evaporation of the solvent, 47.7 g of the desired product were obtained (mixture of isomers, 2,3-bis-hydroxy-4-fluoro; 3,4-bis-hydroxy-5-fluoro; 2-fluoro-3,4-bis-hydroxy) which was used as is in Step A of Example 16.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:10]([OH:14])(=[O:13])[CH:11]=[O:12].[OH-].[Na+].Cl>O>[F:1][C:2]1[CH:8]=[CH:7][C:6]([CH:11]([OH:12])[C:10]([OH:14])=[O:13])=[C:4]([OH:5])[C:3]=1[OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
FC1=C(C(O)=CC=C1)O
Name
Quantity
36.8 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 4 hours at 46° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
was carried out with ethyl ether (after evaporation 14.7 g of the starting 9-fluorocatechol were collected)
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=C1)C(C(=O)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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